molecular formula C13H12FN3O B2578150 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-08-8

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2578150
CAS No.: 2034342-08-8
M. Wt: 245.257
InChI Key: ANYJANRFNMJTBE-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group linked to an ethylamine substituent bearing a pyrimidin-5-yl moiety. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, distinguishes this compound from simpler aromatic or single-nitrogen heterocyclic analogs. The fluorine atom at the ortho position of the benzamide may enhance metabolic stability and influence electronic properties, while the pyrimidin-5-yl group likely contributes to target binding specificity, particularly in kinase or receptor-mediated pathways .

Properties

IUPAC Name

2-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJANRFNMJTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions, such as cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.

    Coupling Reaction: The pyrimidine intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom on the benzamide ring and the pyrimidine nitrogen are primary sites for nucleophilic substitution. Key findings include:

  • Bromination : Treatment with bromine (Br₂) under radical-initiated conditions replaces the fluorine atom, yielding brominated derivatives. This reaction is facilitated by iodine (I₂) and tert-butyl hydroperoxide (TBHP), which generate bromine radicals in situ .

  • Amidation : The pyrimidine nitrogen undergoes substitution with amines in the presence of I₂ and TBHP, forming N-alkylated products. For example, coupling with aliphatic amines produces secondary amides under mild, metal-free conditions .

Reagents and Conditions:

Reaction TypeReagentsConditionsMajor Product
BrominationBr₂, I₂, TBHPRoom temperature, 12 h2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide
AmidationI₂, TBHP, primary aminesToluene, 80°C, 6 hN-alkylated pyrimidine derivatives

Condensation and Cyclization Reactions

The ethyl-pyrimidine moiety participates in cyclization reactions to form fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidine Formation : Reaction with α,β-unsaturated ketones (e.g., acetylacetone) in ethanol containing piperidine acetate induces cyclization, producing tricyclic pyrazolo-pyrimidine derivatives .

  • Imidazopyridine Synthesis : Condensation with propanedinitrile derivatives under reflux forms imidazo[1,5-a]pyrimidines, leveraging the nucleophilic pyrimidine nitrogen .

Key Cyclization Pathways:

  • With Acetylacetone :

    2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide+acetylacetoneEtOH, piperidine3-cyano-5-methylpyrazolo[1,5-a]pyrimidine\text{this compound} + \text{acetylacetone} \xrightarrow{\text{EtOH, piperidine}} \text{3-cyano-5-methylpyrazolo[1,5-a]pyrimidine}

    Yield: 68–72% .

  • With Propanedinitriles :

    This compound+R-C≡C-C≡Nrefluximidazo[1,5-a]pyrimidine-3-carbonitrile\text{this compound} + \text{R-C≡C-C≡N} \xrightarrow{\text{reflux}} \text{imidazo[1,5-a]pyrimidine-3-carbonitrile}

    Products confirmed via 1H^1\text{H}-NMR and HRMS .

Halogenation and Functionalization

The pyrimidine ring undergoes electrophilic substitution to introduce halogen or trifluoromethyl groups, enhancing bioactivity:

  • Chlorination : Using POCl₃, the pyrimidine’s hydroxyl group is replaced by chlorine, forming 5-chloro derivatives .

  • Trifluoromethylation : Reaction with trifluoromethylating agents (e.g., CF₃I) introduces CF₃ groups at the pyrimidine C-6 position, as seen in antifungal analogs .

Antifungal Activity of Halogenated Derivatives:

CompoundSubstituentEC₅₀ (μg/ml) vs Phomopsis sp.
5o 5-Br, 2-F, CF₃10.5
Pyrimethanil32.1

Data from Frontiers in Chemistry demonstrate that halogenation significantly enhances antifungal potency .

Radical-Mediated Reactions

The compound participates in free-radical pathways, particularly in the presence of oxidants:

  • C–C Bond Cleavage : Under I₂/TBHP, the ethyl linker undergoes cleavage, yielding pyrimidine-carboxamide fragments. This reaction competes with bromination, depending on reagent stoichiometry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth . The compound's ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent.

Antifungal Properties : Studies have explored the antifungal potential of related pyrimidine derivatives. For example, some derivatives demonstrated high antifungal activity against pathogens such as Botrytis cinerea, indicating that this compound may also possess similar properties worth investigating .

Biological Studies

Mechanism of Action : The mechanism by which this compound exerts its biological effects is an area of active research. It is believed to interfere with cellular processes by targeting specific enzymes or receptors involved in disease pathways . Understanding these interactions is crucial for optimizing its therapeutic potential.

In Vitro Studies : In vitro studies have shown that compounds with similar structures can effectively inhibit cellular proliferation in various cancer cell lines. For instance, compounds tested under National Cancer Institute protocols exhibited significant growth inhibition rates, suggesting that this compound could be evaluated in similar assays .

Industrial Applications

Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance efficacy or reduce side effects in drug development .

Research and Development : As a versatile building block in organic synthesis, this compound is valuable in the development of new compounds with potential applications in various fields, including medicinal chemistry and material science .

Case Studies and Research Findings

  • Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated a series of pyrimidine derivatives for anticancer activity. Compounds structurally related to this compound showed significant efficacy against multiple cancer cell lines, indicating potential for further investigation .
  • Antifungal Efficacy Testing : In another study focused on antifungal activities, several pyrimidine derivatives were tested against Botrytis cinerea and other fungal pathogens. Results indicated that certain derivatives exhibited higher antifungal activity compared to standard treatments, suggesting that this compound may also be effective .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyridine Derivatives

Example Compounds :

  • CCG258205 : 2-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide derivative
  • CCG258206 : 2-Fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide derivative

Key Differences :

  • Heterocycle Substitution: Pyridine (single nitrogen) vs. pyrimidine (two nitrogens).

Benzamides with Alternative Heterocyclic Moieties

Example Compounds :

  • CK666 : 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide
  • EP 3552474 B1 Derivative : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Key Differences :

  • Heterocycle Type: Indole (CK666) vs. pyrimidine.
  • Substituent Effects : The trifluoropropoxy group in the EP 3552474 compound enhances lipophilicity, whereas the pyrimidine in the target compound balances polarity and aromatic interactions .

Substituted Benzamides with Simplified Aromatic Groups

Example Compounds :

  • Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Key Differences :

  • Functional Groups : Methoxy and chloro substituents in these analogs improve solubility but lack the pyrimidine’s hydrogen-bonding capability. The target’s 2-fluoro group may offer better metabolic resistance compared to methoxy or chloro groups .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Notable Properties
Target Compound ~316.3 (estimated) 2-Fluoro, pyrimidin-5-yl High potential for kinase selectivity
CCG258205 ~480 (estimated) Pyridin-2-yl, benzo[d][1,3]dioxol 95% HPLC purity; moderate yield (24%)
CK666 ~272.3 Indol-3-yl Used in bacterial quorum-sensing studies
EP 3552474 Derivative ~434.3 Trifluoropropoxy, bromo High lipophilicity; 90% synthetic yield

Biological Activity

2-Fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzamide moiety substituted with a fluoro group and a pyrimidine-derived ethyl chain. The synthesis typically involves the reaction of appropriate pyrimidine derivatives with benzoyl chloride or similar reagents under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
This compoundS. aureus75 µM

Antifungal Activity

The antifungal potential of this compound has also been explored. A study found that related pyrimidine derivatives exhibited substantial antifungal activity against pathogens like Botrytis cinerea and Phomopsis species, with some compounds achieving complete inhibition at lower concentrations compared to established antifungal agents .

CompoundFungal StrainEC50 (µg/ml)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5
PyrimethanilPhomopsis sp.32.1

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular processes related to growth and replication .

Case Studies

A case study highlighted the use of pyrimidine derivatives in developing new antimicrobial agents. The study reported that certain modifications in the chemical structure significantly enhanced the biological activity against resistant strains of bacteria and fungi . The findings suggest that fine-tuning the substituents on the pyrimidine ring can lead to compounds with improved efficacy.

Q & A

Q. What are the common synthetic routes for 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

The synthesis typically involves multi-step processes:

  • Pyrimidine Core Formation : Chlorination and functionalization of pyrimidine derivatives to introduce substituents like trifluoromethyl groups .
  • Coupling Reactions : Amide bond formation between the fluorobenzoyl chloride and the pyrimidine-ethylamine intermediate. Reaction conditions (e.g., DMF as solvent, carbodiimide coupling agents) are critical for yield optimization .
  • Purification : Column chromatography and recrystallization to achieve >95% purity, validated via HPLC .

Q. What spectroscopic and analytical techniques are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., fluorine coupling patterns in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC : Ensures purity (>95%) and monitors byproducts .

Q. What are the primary biological targets of this compound?

Structural analogs suggest potential targets:

  • Enzymes : Similar benzamides inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis .
  • Receptors : Fluorinated benzamides are used as PET tracers for serotonin receptors (e.g., 5-HT1A in Alzheimer’s studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance pyrimidine-ethylamine intermediate formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency vs. THF or DCM .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorobenzoyl chloride activation .

Q. How do researchers resolve discrepancies between in vitro and in vivo activity data?

  • Assay Cross-Validation : Compare enzyme inhibition (IC50) with cellular permeability assays (e.g., Caco-2 models) .
  • Metabolic Stability : Fluorine substitution reduces metabolic degradation, but in vivo PET studies (e.g., hippocampal 5-HT1A receptor binding in Alzheimer’s models) may reveal off-target effects .

Q. What strategies are employed to determine the compound’s crystal structure?

  • X-ray Crystallography : Use SHELX software for phase determination and refinement. High-resolution data (<1.0 Å) resolve fluorine and pyrimidine ring positions .
  • Twinned Data Handling : SHELXL’s twin law refinement manages overlapping reflections in challenging crystals .

Q. How is impurity profiling conducted during scale-up?

  • HPLC-MS : Identifies byproducts (e.g., unreacted intermediates or hydrolyzed amides) .
  • NMR-guided Fractionation : Isolates impurities for structural elucidation, critical for regulatory compliance .

Data Contradiction Analysis

Q. How to interpret conflicting enzyme inhibition and antibacterial activity data?

  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm direct pptase binding vs. off-target effects .
  • Resistance Assays : Evaluate bacterial strains with pptase mutations to validate target specificity .

Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?

  • Conformational Flexibility : Molecular dynamics simulations account for fluorine-induced pyrimidine ring rigidity, improving docking accuracy .
  • Solvent Effects : Explicit water models in docking algorithms better mimic in vivo conditions .

Methodological Resources

  • Structural Refinement : SHELXL for small-molecule crystallography .
  • Biological Evaluation : PET imaging protocols for receptor density quantification in neurodegenerative models .
  • Synthetic Protocols : Multi-step coupling reactions with yield optimization strategies .

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